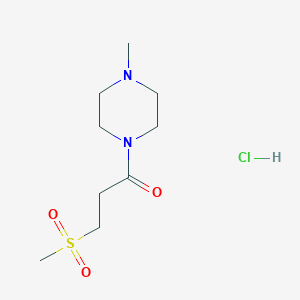

![molecular formula C16H16ClNO3S2 B2991687 propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-73-8](/img/structure/B2991687.png)

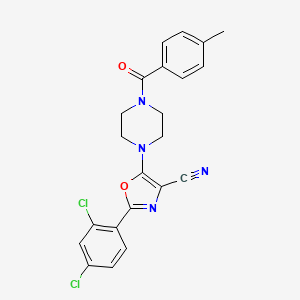

propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

カタログ番号:

B2991687

CAS番号:

303027-73-8

分子量:

369.88

InChIキー:

LEDPQVZXDNEDPK-RAXLEYEMSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a propyl group, a thiazolidine ring, and a 4-chlorophenyl group . The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .

Synthesis Analysis

The synthesis of this compound can be achieved through a multi-step process. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can afford a thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, followed by a nucleophilic attack of amines to give the final product .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the ester group in the molecule could undergo hydrolysis, either under acidic or basic conditions . The resulting products would be a carboxylate salt and an alcohol under basic conditions, or an acid and an alcohol under acidic conditions .科学的研究の応用

Antifungal and Anticancer Properties

- A study synthesized a related compound from the 1,2,4-triazole class and evaluated its antifungal properties. It demonstrated poor solubility in buffer solutions and hexane, but better solubility in alcohols, highlighting its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

- Another study focused on the synthesis of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, revealing significant anticancer activity against various cancer cell lines including leukemia, colon cancer, and breast cancers (Buzun et al., 2021).

Molecular Docking and Antimicrobial Applications

- Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate a structure similar to the compound , showed promising anticancer and antimicrobial activities. This suggests potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Catalytic Applications

- A related compound, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, was used as a recyclable catalyst for the synthesis of bis(1H-pyrazol-5-ols), highlighting its potential in facilitating chemical reactions (Tayebi et al., 2011).

Antimicrobial and Anticancer Analysis

- Studies involving spectroscopic and quantum chemical calculations, as well as molecular docking, have shown that compounds with a structure similar to the one exhibit both anticancer and antimicrobial activities (Viji et al., 2020).

Quantitative Structure-Activity Relationship (QSAR) Analysis

- QSAR analysis of related compounds has been used to explain their observed antitumor properties, which opens the door for more targeted cancer therapies (Hanna & George, 2012).

特性

IUPAC Name |

propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDPQVZXDNEDPK-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]tr...

Cat. No.: B2991605

CAS No.: 1207017-42-2

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-tosyl-4,5-...

Cat. No.: B2991607

CAS No.: 385390-06-7

2-(2,4-Dichlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-...

Cat. No.: B2991608

CAS No.: 946378-18-3

3,4,5,6-tetrachloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-...

Cat. No.: B2991612

CAS No.: 939941-96-5

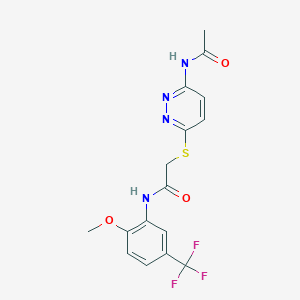

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)

![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)

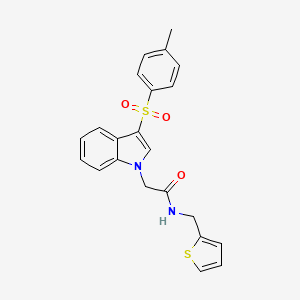

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)

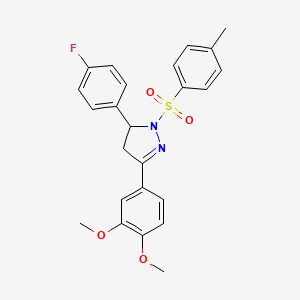

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)

![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)

methanone](/img/structure/B2991622.png)